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Abstract
Fezagepras (formerly PBI-4050) was a novel small molecule therapeutic candidate developed

by Liminal BioSciences. Initially investigated for its anti-inflammatory and anti-fibrotic properties

in indications such as idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia, its clinical

development trajectory shifted due to unexpected pharmacokinetic findings. This technical

guide provides a comprehensive overview of the discovery, initial characterization, and

eventual discontinuation of fezagepras, summarizing available data from preclinical and

clinical studies. The document details the proposed mechanisms of action, clinical trial designs,

and the key findings that led to the cessation of its development.

Introduction
Fezagepras emerged as a promising candidate for treating fibrotic and metabolic diseases.

The initial hypothesis was centered on its ability to modulate key signaling pathways involved in

inflammation and fibrosis.[1][2][3] Preclinical studies in animal models of pulmonary fibrosis

suggested that fezagepras could reduce the levels of pro-fibrotic molecules, leading to a

significant amelioration of the disease state.[1] This early promise led to its advancement into

clinical trials for idiopathic pulmonary fibrosis (IPF).

Proposed Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1681739?utm_src=pdf-interest
https://www.benchchem.com/product/b1681739?utm_src=pdf-body
https://www.benchchem.com/product/b1681739?utm_src=pdf-body
https://www.benchchem.com/product/b1681739?utm_src=pdf-body
https://pulmonaryfibrosisnews.com/pbi-4050-for-idiopathic-pulmonary-fibrosis/
https://www.prnewswire.com/news-releases/liminal-biosciences-announces-first-subject-dosed-in-phase-1-multiple-ascending-dose-clinical-trial-of-fezagepras-301192700.html
https://www.newswire.ca/news-releases/liminal-biosciences-announces-first-subject-dosed-in-phase-1-multiple-ascending-dose-clinical-trial-of-fezagepras-844380816.html
https://www.benchchem.com/product/b1681739?utm_src=pdf-body
https://pulmonaryfibrosisnews.com/pbi-4050-for-idiopathic-pulmonary-fibrosis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fezagepras was designed as a small molecule modulator of multiple receptors, primarily

targeting Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome

Proliferator-Activated Receptor alpha (PPARα).[2] Both receptors are implicated in metabolic

regulation and have been linked to the pathogenesis of inflammatory and fibrotic diseases.

Signaling Pathway Diagram
The following diagram illustrates the initially proposed mechanism of action of fezagepras.
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Figure 1: Proposed Initial Mechanism of Action of Fezagepras.

Preclinical and Clinical Development
The development of fezagepras progressed through several phases, with each stage providing

critical data that ultimately shaped its trajectory.

Preclinical Studies
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Studies in mouse models of pulmonary fibrosis demonstrated that fezagepras could lower the

levels of molecules that promoted tissue scarring, leading to a significant easing of the disease.

Clinical Trials
A Phase 2 open-label clinical trial (NCT02538536) was completed in January 2017 to evaluate

the safety and efficacy of fezagepras in 40 patients with IPF. Patients received 800 mg of

fezagepras daily (four 200-mg capsules) for five months. The study included cohorts receiving

fezagepras as a monotherapy and in combination with the standard-of-care treatments,

nintedanib and pirfenidone.

The results showed that patients receiving fezagepras alone or in combination with Ofev

(nintedanib) had stable forced vital capacity (FVC), a key measure of lung function. However, a

potential drug-drug interaction was observed with Esbriet (pirfenidone), where fezagepras
appeared to be degraded faster, reducing its effectiveness. The treatments were generally

reported as safe.

In December 2020, a Phase 1 multiple ascending dose trial (NCT04695041) was initiated in

healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of higher and more

frequent doses of fezagepras (up to 2400 mg daily) than previously studied. The goal was to

define an optimal dosing regimen for future Phase 2 trials in IPF and hypertriglyceridemia.

Shift in Development Strategy: Pharmacokinetics
and a New Hypothesis
Interim pharmacokinetic (PK) data from the Phase 1 MAD study in June 2021 led to a halt in

the planned Phase 2 trials for IPF and hypertriglyceridemia. The data revealed unexpectedly

low plasma concentrations of fezagepras and a high level of its glutamine conjugate

metabolite. This metabolic profile suggested that fezagepras was acting as a "nitrogen

scavenger," a mechanism entirely different from its initially intended anti-fibrotic and anti-

inflammatory action.

Nitrogen Scavenging Mechanism
Nitrogen-scavenging drugs work by conjugating with nitrogen-containing waste products, such

as glutamine, to facilitate their excretion from the body. This is a therapeutic strategy for
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conditions characterized by hyperammonemia (high levels of ammonia in the blood). The

prominent formation of a glutamine conjugate of fezagepras suggested it might have potential

in such indications.
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Figure 2: Proposed Nitrogen Scavenging Mechanism of Fezagepras.

Final Clinical Evaluation and Discontinuation
Based on the nitrogen scavenging hypothesis, Liminal BioSciences initiated a Phase 1a single

ascending dose (SAD) clinical trial in May 2022. This study was designed as a head-to-head

comparison of fezagepras with sodium phenylbutyrate, an established nitrogen-scavenging

drug.
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The results of this trial, announced in July 2022, demonstrated that fezagepras was

"significantly inferior" to sodium phenylbutyrate as a nitrogen scavenger. This definitive, data-

driven conclusion led to the discontinuation of the entire fezagepras development program. It

is important to note that the decision was not based on any safety concerns.

Summary of Clinical Trial Data
Due to the discontinuation of the program, detailed quantitative data from the clinical trials are

not extensively published. The following tables summarize the available information on the

clinical studies conducted.

Table 1: Fezagepras Clinical Trials Overview
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Trial Identifier Phase Indication Status

Key

Findings/Outco

me

NCT02538536 2a

Idiopathic

Pulmonary

Fibrosis

Completed

Stable FVC in

monotherapy

and with

nintedanib;

potential

negative

interaction with

pirfenidone.

NCT04695041 1 (MAD)
Healthy

Volunteers
Terminated

Low plasma

concentrations of

fezagepras, high

levels of

glutamine

conjugate

metabolite; led to

a shift in

development

strategy.

N/A 1a (SAD)
Healthy

Volunteers
Completed

Fezagepras was

significantly

inferior to sodium

phenylbutyrate

as a nitrogen

scavenger; led to

program

discontinuation.

Table 2: Pharmacokinetic and Dosing Information
(Qualitative)
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Parameter Observation Source

Plasma Concentration
Low plasma concentrations

observed at higher doses.

Metabolism
Major metabolite was the

glutamine conjugate.

Dosing (Phase 2 IPF)
800 mg daily (four 200-mg

capsules).

Dosing (Phase 1 MAD)

Multiple ascending doses up to

2400 mg daily (single or

divided doses).

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of fezagepras are not

publicly available. The following provides a general workflow for the types of studies conducted.
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Figure 3: Generalized Clinical Trial Workflow for a Novel Therapeutic.

Conclusion
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The development of fezagepras serves as an important case study in pharmaceutical research

and development. While initial preclinical data and a plausible mechanism of action supported

its investigation for fibrotic diseases, comprehensive pharmacokinetic evaluation in humans

revealed a metabolic profile that was inconsistent with the intended therapeutic effect. The

subsequent investigation of an alternative hypothesis, while scientifically sound, ultimately did

not yield a viable therapeutic candidate. The data-driven decision to discontinue the program,

based on a direct comparison with an established therapy, exemplifies a resource-conscious

approach to drug development. Although fezagepras did not reach the market, the knowledge

gained from its development contributes to the broader understanding of small molecule

pharmacokinetics and metabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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